2-(3,4,5-trimethoxyphenyl)butanoic Acid

Chemical Inducer of Dimerization (CID) FKBP F36V mutant selectivity AP1903/Rimiducid synthesis

2-(3,4,5-Trimethoxyphenyl)butanoic acid (CAS 1212160-00-3) is the (R)-enantiomer of an α-ethyl-substituted phenylalkanoic acid bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. With molecular formula C₁₃H₁₈O₅, molecular weight 254.28 g/mol, calculated logP 2.29, and polar surface area 64.99 Ų, this compound is supplied as a solid with purity ≥95% and classified as an irritant (H315, H319, H335).

Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
CAS No. 1212160-00-3
Cat. No. B3039592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-trimethoxyphenyl)butanoic Acid
CAS1212160-00-3
Molecular FormulaC13H18O5
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
InChIInChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m1/s1
InChIKeyWBULUDGUWZFLMO-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4,5-Trimethoxyphenyl)butanoic Acid (CAS 1212160-00-3): Chemical Identity, Pharmacophore Lineage, and Procurement-Grade Specifications


2-(3,4,5-Trimethoxyphenyl)butanoic acid (CAS 1212160-00-3) is the (R)-enantiomer of an α-ethyl-substituted phenylalkanoic acid bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. With molecular formula C₁₃H₁₈O₅, molecular weight 254.28 g/mol, calculated logP 2.29, and polar surface area 64.99 Ų, this compound is supplied as a solid with purity ≥95% and classified as an irritant (H315, H319, H335) [1]. Its structural hallmark—an ethyl branch at the α-carbon of the butanoic acid chain—provides a chiral center absent in its immediate biosynthetic precursor 3,4,5-trimethoxyphenylacetic acid, creating a distinct differentiation vector for both synthetic intermediate applications and medicinal chemistry derivatization programs [2].

Why 3,4,5-Trimethoxyphenylacetic Acid or the Racemic Mixture Cannot Substitute for (R)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid in Precision Synthesis


Simple substitution of 2-(3,4,5-trimethoxyphenyl)butanoic acid with its phenylacetic acid congener (CAS 951-82-6) or the racemic butanoic acid mixture (CAS 195202-06-3) introduces critical failures in stereochemistry-dependent applications. The (S)-enantiomer (CAS 195202-08-5) serves as the essential chiral building block for the clinical-stage chemical inducer of dimerization (CID) AP1903 (Rimiducid), where the α-ethyl substituent—absent in phenylacetic acid—is the molecular determinant of a 1,000-fold selectivity pocket for mutant FKBP(F36V) over wild-type FKBP [1]. Using the wrong enantiomer or the achiral phenylacetic acid analog would not produce the correct diastereomer required for CID bioactivity, while the racemic mixture introduces an unwanted 50% inactive enantiomer that complicates purification and reduces effective yield [2]. These differences are not incremental; they are binary go/no-go decisions at the level of stereochemical fit into an engineered protein binding pocket.

Quantitative Differentiation Evidence: (R)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid vs. Structural Analogs


Stereochemistry-Dependent CID System Integration: Only the Correct Enantiomer Enables AP1903/Rimiducid Synthesis

The (S)-enantiomer of 2-(3,4,5-trimethoxyphenyl)butanoic acid is the indispensable chiral building block in the convergent synthesis of AP1903 (Rimiducid), a clinical-stage homodimeric FKBP F36V-selective cross-linker. The (R)-enantiomer (CAS 1212160-00-3) is the antipode; its procurement is essential for applications requiring the opposite stereochemistry or for use as a chiral reference standard. AP1903, constructed from two (S)-enantiomer-derived monomer units, exhibits EC₅₀ = 0.1 nM for apoptosis induction in HT1080 cells expressing FKBP(F36V)-Fas, Kd = 94 pM for F36V-FKBP, and 713-fold selectivity over wild-type FKBP (Kd = 67 nM) . The precursor 3,4,5-trimethoxyphenylacetic acid lacks both the α-ethyl branch and the chiral center, making it structurally incapable of generating the required diastereomer [1].

Chemical Inducer of Dimerization (CID) FKBP F36V mutant selectivity AP1903/Rimiducid synthesis

LogP-Driven Lipophilicity Differentiation: ~22-Fold Higher Partition Coefficient vs. Phenylacetic Acid Analog

The (R)-enantiomer of 2-(3,4,5-trimethoxyphenyl)butanoic acid exhibits a calculated logP of 2.29, compared to logP 0.94 for 3,4,5-trimethoxyphenylacetic acid, representing a ΔlogP of +1.35 units [1]. This corresponds to an approximately 22-fold higher octanol/water partition coefficient for the butanoic acid derivative, driven by the additional methylene units of the ethyl substituent. Both compounds share identical PSA values (64.99 Ų), indicating that the lipophilicity gain is achieved without sacrificing polar surface area [1].

Lipophilicity Membrane permeability LogP comparison

The α-Ethyl Substituent as the Molecular Determinant of 1,000-Fold FKBP Mutant Selectivity

Clackson et al. (1998) demonstrated that 'a compound bearing an ethyl substituent in place of a carbonyl group exhibited sub-nanomolar affinity and 1,000-fold selectivity for a mutant FKBP with a compensating truncation of a phenylalanine residue' [1]. This ethyl substituent corresponds to the α-ethyl branch of 2-(3,4,5-trimethoxyphenyl)butanoic acid, which fills an engineered cavity (the 'hole' created by F36V mutation) in FKBP while clashing sterically with the wild-type Phe36 residue. The parent 3,4,5-trimethoxyphenylacetic acid scaffold—lacking this ethyl group—cannot achieve this engineered specificity, nor can analogs with shorter (methyl) or bulkier (propyl/isopropyl) α-substituents that would perturb the geometry of the specificity pocket [1].

FKBP F36V specificity pocket Bumped ligand design Chemical inducer of dimerization

Physicochemical Property Portfolio: Melting Point, pKa, and Rotatable Bond Differentiation vs. Phenylacetic Acid Analog

Comparative physicochemical profiling reveals systematic differences between 2-(3,4,5-trimethoxyphenyl)butanoic acid and its phenylacetic acid analog. The (S)-enantiomer melts at 86–89°C, substantially lower than the 117–120°C of 3,4,5-trimethoxyphenylacetic acid, reflecting the disruption of crystal packing by the ethyl branch . The predicted pKa of 4.28 ± 0.14 for the racemic butanoic acid is modestly higher than the 4.23 ± 0.10 of phenylacetic acid, indicating slightly weaker acidity due to the electron-donating inductive effect of the ethyl group . The target compound possesses six rotatable bonds vs. five for the phenylacetic acid analog, with the additional rotatable bond contributed by the α-ethyl substituent, increasing conformational flexibility .

Physicochemical characterization Melting point pKa comparison Rotatable bonds

DmrB-Domain CID System Compatibility: Quantitative Dimerization Potency vs. Rapamycin-Based Dimerizers

The (S)-enantiomer of 2-(3,4,5-trimethoxyphenyl)butanoic acid functions as the acylating moiety in AP20187 (B/B Homodimerizer), a CID that induces homodimerization of DmrB-domain fusion proteins. AP20187 exhibits an IC₅₀ of 1.8 nM for FKBP domain cross-linking, as demonstrated in EphB2 receptor clustering assays, compared to 40 nM for the lower-affinity dimerizer AP1887 [1]. This system is orthogonal to rapamycin-based dimerization: rapamycin binds wild-type FKBP and FRB (mTOR) with an IC₅₀ of ~0.1 nM for mTOR inhibition, which introduces confounding immunosuppressive pharmacology, whereas AP20187 targets only the engineered F36V mutant, with >1,000-fold selectivity over wild-type FKBP [2]. The TMP-butanoic acid monomer is essential for this orthogonality, as structural studies showed that replacing the 3,4,5-trimethoxyphenyl 'bottom' portion with phenyl or methylenedioxyphenyl groups abolishes high-affinity binding .

DmrB domain AP20187 CID orthogonality FKBP dimerizer IC50

Verified Application Scenarios for (R)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantiopurity Validation in AP1903/AP20187 CID Synthesis

The (R)-enantiomer (CAS 1212160-00-3) serves as the chromatographic and spectroscopic reference antipode for verifying the enantiomeric excess of the (S)-enantiomer (CAS 195202-08-5) used in AP1903 and AP20187 synthesis. Given that the (S)-enantiomer is the essential building block for CID ligands achieving EC₅₀ = 0.1 nM (AP1903) and IC₅₀ = 1.8 nM (AP20187), chiral purity validation using the authentic (R)-enantiomer standard is critical for batch release [1]. The racemic mixture (CAS 195202-06-3) can serve as a system suitability reference but cannot replace an enantiopure (R)-standard for quantifying trace (R)-enantiomer contamination [2].

Medicinal Chemistry SAR Starting Point for TMP-Containing Lead Series Requiring Enhanced Lipophilicity

For drug discovery programs exploring 3,4,5-trimethoxyphenyl pharmacophores where membrane permeability is a design objective, the butanoic acid scaffold offers a quantifiably higher logP (2.29 vs. 0.94) relative to the phenylacetic acid baseline, corresponding to a ~22-fold increase in octanol/water partitioning while maintaining identical PSA (64.99 Ų) [1]. This SAR data point enables rational scaffold selection: programs targeting intracellular or CNS targets may prioritize the butanoic acid core, while programs requiring high aqueous solubility may favor the phenylacetic acid analog [2].

FKBP(F36V) Bumped-Ligand Probe Development for Conditional Protein Dimerization Studies

The α-ethyl substituent unique to 2-(3,4,5-trimethoxyphenyl)butanoic acid is the critical 'bump' that confers 1,000-fold selectivity for FKBP(F36V) over wild-type FKBP [1]. The (R)-enantiomer, while not the direct building block for AP1903, can be used to synthesize stereochemically distinct dimerizer analogs for structure-activity studies probing the stereochemical tolerance of the F36V specificity pocket—investigations that cannot be conducted with the achiral phenylacetic acid precursor [2]. Such studies are essential for developing novel CID tools with altered pharmacokinetics or binding kinetics.

Custom Synthesis of Stereochemically Defined TMP-Butanoic Acid Derivatives for Targeted Protein Degradation (TPD) Linker Chemistry

The (R)-enantiomer provides a stereochemically pure carboxylic acid handle for conjugating the TMP pharmacophore to heterobifunctional degrader linkers (e.g., PROTAC or molecular glue architectures). The combination of the TMP moiety's tubulin-binding pharmacophore heritage [1] with the stereochemically defined α-ethyl branch enables the synthesis of diastereomerically pure degrader candidates, whereas the phenylacetic acid analog lacks both the chiral center and the conformational constraint provided by the ethyl substituent, potentially altering E3 ligase recruitment geometry [2].

Quote Request

Request a Quote for 2-(3,4,5-trimethoxyphenyl)butanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.